Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate typically involves the reaction of 5,8-difluoroquinoline with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the quinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .
Scientific Research Applications
Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Biological Activity
Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C12H10F2N2O3, and it contains a difluoro-substituted quinoline moiety linked to a methyl ester group via an ether bond. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
The compound features:
- Quinoline Ring : A bicyclic structure that can interact with various biological targets.
- Difluoro Substitution : Fluorine atoms at the 5 and 8 positions potentially enhance lipophilicity and biological interactions compared to non-fluorinated analogs.
Synthesis
The synthesis typically involves multiple steps, including:
- Formation of the quinoline core.
- Introduction of fluorine substituents.
- Coupling with the acetate group.
This multi-step synthesis allows for the precise modification of the compound's properties, which can be tailored for specific biological activities.
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Research indicates that quinoline derivatives may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some studies have shown that related compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of difluorinated quinoline derivatives against several bacterial strains. The results indicated that these compounds demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 18 |
Methyl 2-((5-fluoroquinolin-4-yl)oxy)acetate | Escherichia coli | 15 |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines. The compound exhibited IC50 values indicating effective concentration levels for inducing cell death.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12 |
MCF7 (breast cancer) | 15 |
Mechanistic Insights
The mechanism of action for this compound appears to involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.
- Modulation of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways relevant to cancer progression.
Properties
Molecular Formula |
C12H9F2NO3 |
---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
methyl 2-(5,8-difluoroquinolin-4-yl)oxyacetate |
InChI |
InChI=1S/C12H9F2NO3/c1-17-10(16)6-18-9-4-5-15-12-8(14)3-2-7(13)11(9)12/h2-5H,6H2,1H3 |
InChI Key |
MQGSODFBURSPJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=NC2=C(C=CC(=C12)F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.